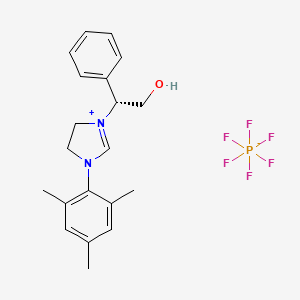

(R)-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Beschreibung

The compound "(R)-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)" is a chiral imidazolium salt featuring a mesityl (2,4,6-trimethylphenyl) substituent at the 3-position and an (R)-configured 2-hydroxy-1-phenylethyl group at the 1-position of the 4,5-dihydroimidazole ring. The hexafluorophosphate(V) anion serves as a counterion, enhancing solubility and stability.

Eigenschaften

Molekularformel |

C20H25F6N2OP |

|---|---|

Molekulargewicht |

454.4 g/mol |

IUPAC-Name |

(2R)-2-phenyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;hexafluorophosphate |

InChI |

InChI=1S/C20H25N2O.F6P/c1-15-11-16(2)20(17(3)12-15)22-10-9-21(14-22)19(13-23)18-7-5-4-6-8-18;1-7(2,3,4,5)6/h4-8,11-12,14,19,23H,9-10,13H2,1-3H3;/q+1;-1/t19-;/m0./s1 |

InChI-Schlüssel |

KVZDNTKXFFQTRF-FYZYNONXSA-N |

Isomerische SMILES |

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)[C@@H](CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound generally involves the quaternization of a 4,5-dihydro-1H-imidazole derivative bearing a mesityl group at the N-3 position with a chiral hydroxy-phenylethyl substituent at the N-1 position, followed by counterion exchange to the hexafluorophosphate(V) anion. The synthesis typically proceeds via the following steps:

- Step 1: Synthesis of the chiral hydroxy-phenylethyl imidazole precursor through condensation or alkylation reactions.

- Step 2: Introduction of the mesityl substituent at the N-3 position of the imidazole ring.

- Step 3: Quaternization of the imidazole nitrogen to form the imidazolium cation.

- Step 4: Counterion exchange to hexafluorophosphate(V) to yield the final salt.

Detailed Synthetic Route

A representative and well-documented preparation method is as follows:

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Chiral 2-hydroxy-1-phenylethylamine + glyoxal or equivalent | Condensation to form the imidazoline ring with chiral hydroxy-phenylethyl substituent | Formation of (R)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazole intermediate |

| 2 | Mesityl chloride or mesityl bromide, base (e.g., triethylamine) | N-3 substitution by nucleophilic aromatic substitution or direct alkylation | Introduction of mesityl group at N-3 position |

| 3 | Alkylation with methylating agent or direct quaternization | Formation of imidazolium cation | Generation of 3-mesityl-4,5-dihydro-1H-imidazol-3-ium core |

| 4 | Treatment with potassium hexafluorophosphate or ammonium hexafluorophosphate | Counterion exchange | Formation of hexafluorophosphate(V) salt |

This approach is supported by data from chemical suppliers and literature indicating high purity (approximately 97%) and reproducibility of the synthesis.

Representative Reaction Conditions

- The condensation step is typically carried out under mild heating in an inert solvent such as ethanol or methanol.

- Mesityl substitution is performed at room temperature to moderate heating with a slight excess of mesityl halide to ensure complete substitution.

- Quaternization is achieved using methyl iodide or similar alkylating agents, followed by anion exchange with hexafluorophosphate salts.

- Purification is typically done via recrystallization from appropriate solvents or chromatographic methods to achieve high purity.

Data Tables and Analytical Outcomes

Analytical Data Summary

Spectroscopic Characterization

- NMR (1H and 13C): Signals corresponding to mesityl methyl groups, aromatic protons of phenylethyl moiety, and hydroxy proton are observed.

- Mass Spectrometry: Molecular ion peak consistent with the imidazolium hexafluorophosphate salt.

- IR Spectroscopy: Characteristic bands for hydroxy group (~3400 cm⁻¹), imidazolium ring vibrations, and PF6 anion.

Research Outcomes and Literature Insights

- The compound is primarily synthesized as a chiral ionic liquid or catalyst precursor in asymmetric synthesis.

- The (R)-configuration is typically introduced by using enantiomerically pure 2-hydroxy-1-phenylethylamine as starting material.

- The hexafluorophosphate(V) counterion is favored due to its non-coordinating nature and stability.

- Variations in the mesityl substituent or hydroxy-phenylethyl moiety have been explored to tune catalytic properties, but the core synthetic strategy remains consistent.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The imidazolium ring can undergo reduction to form a dihydroimidazole.

Substitution: The phenylethyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the imidazolium ring would yield a dihydroimidazole.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.

Biology

In biological research, it may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Potential medical applications include its use as a drug candidate for targeting specific molecular pathways involved in diseases.

Industry

In industrial applications, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism by which ®-1-(2-hydroxy-1-phenylethyl)-3-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) exerts its effects would depend on its specific application. For example, as a catalyst, it may facilitate reactions by stabilizing transition states. As a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogs differ in substituents and stereochemistry, influencing physical and chemical properties:

Key Observations :

- The (R)-hydroxy-phenylethyl group introduces chirality distinct from the (1S,2R)-indenyl group in , which may alter coordination behavior .

Spectroscopic Properties

Comparisons of NMR and IR data highlight substituent effects:

For the target compound, the mesityl group’s methyl protons would likely resonate near δ 2.3–2.6 ppm (typical for aryl-CH₃), while the hydroxy-phenylethyl group’s OH signal may appear as a broad peak near δ 3.0–5.0 ppm, similar to .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.